molecular formula C26H26ClN3 B11471439 7-Tert-butyl-5-(4-chlorophenyl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

7-Tert-butyl-5-(4-chlorophenyl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11471439
M. Wt: 416.0 g/mol
InChI Key: KHCFYZOYZOCMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-TERT-BUTYL-5-(4-CHLOROPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazoloquinazoline core with tert-butyl, chlorophenyl, and phenyl substituents, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 7-TERT-BUTYL-5-(4-CHLOROPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine hydrate with a suitable diketone or β-ketoester to form a pyrazole intermediate.

    Cyclization to form the quinazoline ring: The pyrazole intermediate undergoes cyclization with an appropriate ortho-substituted aniline derivative to form the pyrazoloquinazoline core.

    Substitution reactions: The final step involves introducing the tert-butyl, chlorophenyl, and phenyl groups through various substitution reactions.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

7-TERT-BUTYL-5-(4-CHLOROPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids or bases to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-TERT-BUTYL-5-(4-CHLOROPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 7-TERT-BUTYL-5-(4-CHLOROPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrazoloquinazoline core.

Comparison with Similar Compounds

Similar compounds to 7-TERT-BUTYL-5-(4-CHLOROPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include other pyrazoloquinazolines with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of tert-butyl, chlorophenyl, and phenyl groups in this compound may confer distinct advantages in terms of stability, solubility, and biological activity compared to its analogs.

Properties

Molecular Formula

C26H26ClN3

Molecular Weight

416.0 g/mol

IUPAC Name

7-tert-butyl-5-(4-chlorophenyl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C26H26ClN3/c1-26(2,3)19-11-14-23-21(15-19)24(18-9-12-20(27)13-10-18)29-25-22(16-28-30(23)25)17-7-5-4-6-8-17/h4-10,12-13,16,19H,11,14-15H2,1-3H3

InChI Key

KHCFYZOYZOCMCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.